1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one
Description
This compound is a modified nucleoside analog characterized by a tetrahydrofuran (sugar) moiety linked to a 2-thioxotetrahydropyrimidin-4(1H)-one base. The stereochemistry (2R,3R,4S,5R) of the sugar unit is critical for its biochemical interactions, mirroring natural nucleosides like uridine. The 2-thioxo substitution replaces the oxygen at the 2-position of the pyrimidinone ring, altering electronic properties and hydrogen-bonding capacity . Its molecular formula is C₁₀H₁₄N₂O₅S with a molar mass of 274.3 g/mol (CAS: 2940859-47-0) .
Properties
Molecular Formula |
C9H14N2O5S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C9H14N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h4,6-8,12,14-15H,1-3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
VRVXMIJPUBNPGH-XVFCMESISA-N |
Isomeric SMILES |
C1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the tetrahydropyrimidinone moiety. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Scientific Research Applications
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Biochemical and Pharmacological Insights
- Thioxo vs.
- Hydroxymethyl vs. Halogenated Substituents : The hydroxymethyl group in the target compound contrasts with halogenated derivatives (e.g., 5'-iodouridine ). Halogens increase steric bulk and metabolic stability but may introduce toxicity risks .
Research Implications
The thioxo modification positions this compound as a candidate for:
Ribonucleotide Reductase Inhibition: Thionucleosides are known to disrupt nucleotide metabolism, offering pathways for cancer research .
RNA Modification Studies : Analogous to 5,6-dihydrouridine, it may probe RNA structural dynamics .
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